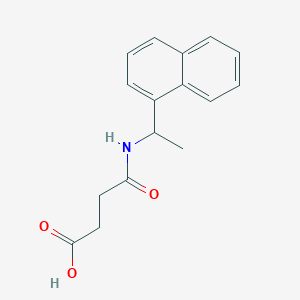

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

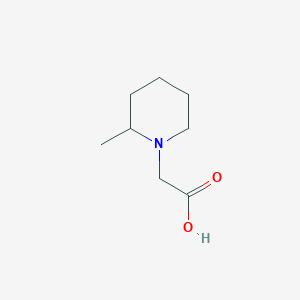

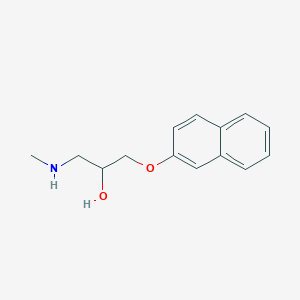

This compound is an organic molecule with a naphthalene group, an ethylamino group, and a carboxylic acid group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The ethylamino group consists of an ethyl group (two carbon atoms) attached to an amino group (nitrogen atom), and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The naphthalene group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make the compound acidic. The naphthalene group could contribute to the compound’s aromaticity and stability .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

The complex structure of aminobenzylnaphthols, including 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid , can be synthesized using the Betti reaction. These valuable compounds serve as chiral intermediates, finding wide application in asymmetric synthesis. Notably, they can yield enantiopure materials, which are essential for chiral starting materials and ligands in asymmetric catalysis .

Triflate Intermediates

Upon treatment with triflic anhydride, This compound forms the corresponding (S,S)-triflate. This intermediate holds promise for future synthesis, particularly in the creation of aminophosphine compounds. These aminophosphines are valuable for asymmetric catalysis .

Ionic Liquid Applications

Ionic liquids play a crucial role in various chemical processes. For instance, This compound enhances the rate of transesterification reactions. Specifically, it exhibits remarkable rate acceleration when combined with vinyl acetate in diisopropyl ether. The substrate type significantly influences the rate enhancement .

Supramolecular Interaction-Based Differentiation

Chiral macrocyclic hosts have been extensively studied for their ability to differentiate amine compounds. These hosts serve as sensors, selectors, and transporters. The supramolecular interactions involving compounds like This compound have led to applications in molecular recognition and sensing .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXHLAOQYCBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391627 |

Source

|

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

802906-00-9 |

Source

|

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)

![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)

![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)

![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)